molecular formula C14H20F6N2O6 B12972550 N-Boc-2,5-diaza-bicyclo[2.2.1]heptane ditrifluoroacetate

N-Boc-2,5-diaza-bicyclo[2.2.1]heptane ditrifluoroacetate

Cat. No.: B12972550
M. Wt: 426.31 g/mol
InChI Key: RNHUORIOZXRTBH-UHFFFAOYSA-N
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Description

Structural Overview of Bicyclo[2.2.1]heptane Scaffolds

The bicyclo[2.2.1]heptane framework, commonly referred to as norbornane, is a bicyclic hydrocarbon characterized by two fused cyclohexane rings sharing a bridgehead carbon-carbon bond. This structure imposes significant rigidity and stereochemical constraints, making it a privileged scaffold in medicinal chemistry and materials science. The incorporation of heteroatoms, such as nitrogen, into the bicyclic system further enhances its utility by introducing sites for functionalization and molecular recognition.

In the case of 2,5-diazabicyclo[2.2.1]heptane, two nitrogen atoms replace carbon atoms at the 2 and 5 positions of the norbornane framework, creating a diazabicyclic system. This modification introduces basicity and hydrogen-bonding capabilities while retaining the conformational rigidity of the parent scaffold. X-ray crystallographic studies of related compounds, such as (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide, reveal a boat-like conformation for the hexagonal ring, with nitrogen atoms positioned to participate in hydrogen-bonding networks. This geometric arrangement contrasts with the flexible chair conformation of piperazine, underscoring the structural advantages of the bicyclic system in enforcing specific molecular orientations.

The substitution pattern of 2,5-diazabicyclo[2.2.1]heptane derivatives profoundly influences their chemical behavior. For instance, N-Boc-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate features Boc-protected amines at the 2 and 5 positions, which modulate reactivity and solubility. The bridgehead carbons (C1 and C4) remain critical for maintaining structural integrity, as their substitution can lead to ring strain or destabilization. Table 1 summarizes key structural parameters of select bicyclo[2.2.1]heptane derivatives, highlighting the impact of heteroatom incorporation on molecular geometry.

Table 1: Structural Parameters of Bicyclo[2.2.1]heptane Derivatives

Compound Bridgehead Distance (Å) N–N Distance (Å) Conformation
Norbornane 2.22 Rigid bicyclic
7-Azanorbornane 2.22 Boat-like
2,5-Diazabicyclo[2.2.1]heptane 2.22–2.23 2.87–2.91 Boat-like
Piperazine (chair) 2.85 Flexible chair

Role of tert-Butoxycarbonyl Protection in Diazabicycloheptane Derivatives

The tert-butoxycarbonyl (Boc) group serves as a cornerstone in the synthetic manipulation of amine-containing compounds, offering transient protection against nucleophilic attack, oxidation, and undesired side reactions. In N-Boc-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate, the Boc groups mask the basicity of the secondary amines, enabling controlled functionalization of the bicyclic scaffold under acidic or basic conditions.

The introduction of Boc protection typically involves treating the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine or 4-dimethylaminopyridine. This reaction proceeds via nucleophilic acyl substitution, forming a stable carbamate linkage. The Boc group’s steric bulk and electron-withdrawing nature further stabilize the intermediate during subsequent synthetic steps, such as metalation or cross-coupling reactions. For example, Jordis et al. demonstrated that Boc-protected 2,5-diazabicyclo[2.2.1]heptane derivatives undergo directed metalation at the bridgehead position, enabling the synthesis of C-substituted analogs with high enantioselectivity.

Deprotection of the Boc group is commonly achieved using trifluoroacetic acid (TFA), which protonates the carbamate oxygen, leading to cleavage and formation of the trifluoroacetate salt. This step is critical for generating reactive amine intermediates in situ, which can participate in further transformations or serve as ligands in catalytic systems. Table 2 outlines representative conditions for Boc deprotection in diazabicycloheptane derivatives, emphasizing the role of acid strength and solvent choice in reaction efficiency.

Table 2: Conditions for Boc Deprotection in Diazabicycloheptane Derivatives

Reagent Solvent Temperature (°C) Time (h) Yield (%)
Trifluoroacetic acid Dichloromethane 25 2 >95
Hydrochloric acid Dioxane 80 12 85
Lithium aluminium hydride Tetrahydrofuran 0→25 1 90

Significance of Trifluoroacetate Counterions in Salification

Trifluoroacetate (TFA⁻) ions play a pivotal role in the salification of N-Boc-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate, influencing its solubility, crystallinity, and stability. The use of TFA as a proton source during Boc deprotection generates the corresponding ammonium trifluoroacetate salt, which exhibits enhanced solubility in polar aprotic solvents compared to its hydrochloride or sulfate counterparts. This property facilitates purification via recrystallization or chromatographic methods, as demonstrated in the synthesis of enantiomerically pure diazabicycloheptane derivatives.

The trifluoroacetate counterion also participates in non-covalent interactions that stabilize the solid-state structure. In crystalline salts, such as (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide, hydrogen bonds between protonated amines and anions govern the supramolecular architecture. Although analogous structural data for the trifluoroacetate salt remain unreported, the strong hydrogen-bond-accepting capacity of TFA⁻ suggests similar stabilizing interactions. Additionally, the volatility of TFA enables its removal under reduced pressure, offering a route to isolate the free base if required.

The choice of counterion further impacts the compound’s application scope. For instance, trifluoroacetate salts are preferred in peptide synthesis and organocatalysis due to their compatibility with common reaction conditions and ease of handling. In contrast, non-volatile counterions, such as tosylate or sulfate, may complicate downstream processing or introduce undesired acidity. Table 3 compares the physicochemical properties of diazabicycloheptane salts with different counterions, underscoring the advantages of trifluoroacetate in synthetic workflows.

Table 3: Physicochemical Properties of Diazabicycloheptane Salts

Counterion Solubility in CH₂Cl₂ Melting Point (°C) Stability (25°C)
Trifluoroacetate High 73–77 >6 months
Bromide Moderate >200 >12 months
Hydrochloride Low 150–155 >6 months

Properties

Molecular Formula

C14H20F6N2O6

Molecular Weight

426.31 g/mol

IUPAC Name

tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C10H18N2O2.2C2HF3O2/c1-10(2,3)14-9(13)12-6-7-4-8(12)5-11-7;2*3-2(4,5)1(6)7/h7-8,11H,4-6H2,1-3H3;2*(H,6,7)

InChI Key

RNHUORIOZXRTBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CN2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Formation of the 2,5-Diazabicyclo[2.2.1]heptane Core

A key method involves an epimerization–lactamization cascade reaction starting from (2S,4R)-4-aminoproline methyl esters. Under strong basic conditions, the 2-epimerization occurs, followed by intramolecular aminolysis to form the bicyclic lactam intermediate. This method is highly dependent on the presence of an electron-withdrawing N-protective group and a strong base promoter, which facilitates the cascade reaction efficiently to yield the bicyclic structure with high stereoselectivity.

Step Reagents/Conditions Outcome
Starting material (2S,4R)-4-aminoproline methyl ester Substrate for epimerization-lactamization
Base Strong base (e.g., sodium hydride or potassium tert-butoxide) Promotes epimerization and cyclization
Solvent Aprotic polar solvent (e.g., DMF) Facilitates reaction progression
Temperature Room temperature to reflux Optimized for reaction efficiency

N-Boc Protection

The bicyclic diamine is then selectively protected on the nitrogen using tert-butoxycarbonyl (Boc) protecting group . This is typically achieved by reacting the diamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane at low temperature (0°C to room temperature).

Step Reagents/Conditions Outcome
Substrate 2,5-diazabicyclo[2.2.1]heptane diamine Free diamine for protection
Boc reagent Di-tert-butyl dicarbonate (Boc2O) Introduces Boc protecting group
Base Triethylamine or DMAP Neutralizes acid byproducts
Solvent Dichloromethane (DCM) Common solvent for Boc protection
Temperature 0°C to room temperature Controls reaction rate and selectivity

Formation of the Ditrifluoroacetate Salt

The final step involves treatment of the N-Boc-protected bicyclic amine with trifluoroacetic acid (TFA) to generate the ditrifluoroacetate salt. This step typically proceeds at room temperature in an organic solvent such as dichloromethane or neat TFA. The acid protonates the nitrogen atoms, forming the ditrifluoroacetate salt, which is often isolated by precipitation or crystallization.

Step Reagents/Conditions Outcome
Substrate N-Boc-2,5-diazabicyclo[2.2.1]heptane Protected bicyclic amine
Acid Trifluoroacetic acid (TFA) Formation of ditrifluoroacetate salt
Solvent Dichloromethane or neat TFA Medium for salt formation
Temperature Room temperature Mild conditions for salt formation

Reaction Conditions and Purification

  • Bases used : Triethylamine, 4-dimethylaminopyridine, sodium hydride, potassium tert-butoxide.
  • Solvents : Dichloromethane, N,N-dimethylformamide (DMF), tetrahydrofuran (THF).
  • Temperature range : From -10°C to reflux depending on the step.
  • Purification : Classical methods such as crystallization and silica gel column chromatography are employed to isolate and purify intermediates and final products.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Key Notes
1 Epimerization–lactamization cascade Strong base (e.g., NaH), DMF, RT to reflux Forms bicyclic lactam core with stereocontrol
2 N-Boc protection Boc2O, triethylamine or DMAP, DCM, 0°C to RT Protects nitrogen atoms selectively
3 Salt formation Trifluoroacetic acid, DCM or neat TFA, RT Generates ditrifluoroacetate salt form
4 Purification Crystallization, silica gel chromatography Ensures high purity and isolation

Research Findings and Optimization Notes

  • The electron-withdrawing N-protective group is critical for the success of the epimerization-lactamization cascade, enhancing the reaction rate and selectivity.
  • Use of strong bases such as sodium hydride or potassium tert-butoxide is essential to promote the epimerization step effectively.
  • The Boc protection step is optimized by controlling temperature and base equivalents to avoid over-protection or side reactions.
  • The ditrifluoroacetate salt formation is typically quantitative and mild, preserving the integrity of the bicyclic structure.
  • Purification by crystallization or chromatography yields the compound in high purity suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Synthesis of Bioactive Compounds

This compound serves as a versatile building block in the synthesis of various bioactive molecules. Notable applications include:

  • Indazolylpyrazolo[1,5-a]pyrimidine Analogues : These compounds have been developed as B-Raf inhibitors, which are crucial in treating certain cancers. The bicyclic structure provides a scaffold for modifications that enhance potency and selectivity against the B-Raf enzyme .
  • CCR2 Antagonists : N-Boc-2,5-diaza-bicyclo[2.2.1]heptane derivatives have been explored as antagonists targeting the CCR2 receptor, which is implicated in inflammatory processes and various diseases .
  • α4β2 Nicotinic Acetylcholine Receptor Partial Agonists : The compound has shown promise in modulating nicotinic receptors, which are important for neurological functions and could be targeted for treating cognitive disorders .
  • 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors : Derivatives of this compound have been investigated for their potential to inhibit this enzyme, which plays a role in metabolic regulation and obesity .

Methodological Innovations

The synthesis of N-Boc-2,5-diaza-bicyclo[2.2.1]heptane derivatives often involves innovative methodologies:

  • Epimerization–Lactamization Cascade Reactions : Research has demonstrated that functionalized 4-aminoproline methyl esters can undergo epimerization followed by lactamization to yield N-Boc-2,5-diaza-bicyclo[2.2.1]heptane derivatives efficiently . This reaction highlights the compound's synthetic utility and versatility.
  • Reactions with Electrophiles : The compound can react with various electrophiles, such as p-nitrobenzene derivatives, leading to the formation of complex structures that are valuable in drug discovery .

Case Study 1: B-Raf Inhibitors

A recent study synthesized a series of indazolylpyrazolo[1,5-a]pyrimidine analogues using N-Boc-2,5-diaza-bicyclo[2.2.1]heptane as a key intermediate. These compounds were evaluated for their inhibitory activity against B-Raf mutants associated with melanoma, demonstrating promising results in vitro.

Case Study 2: CCR2 Antagonism

In another investigation, derivatives of N-Boc-2,5-diaza-bicyclo[2.2.1]heptane were synthesized and tested for their ability to inhibit CCR2-mediated signaling pathways in cellular models of inflammation. The results indicated a significant reduction in inflammatory markers, suggesting potential therapeutic applications in chronic inflammatory diseases.

Summary Table of Applications

Application AreaSpecific UsesReferences
Cancer TreatmentB-Raf inhibitors
Inflammation ControlCCR2 antagonists
Neurological Disordersα4β2 nAChR partial agonists
Metabolic Regulation11β-HSD1 inhibitors

Mechanism of Action

The mechanism of action of tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural and Functional Differences

The table below compares N-Boc-2,5-diaza-bicyclo[2.2.1]heptane ditrifluoroacetate with similar bicyclic amines from the evidence:

Compound Name Substituent(s) Counterion(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
This compound Boc at N2 2 × TFA C₁₃H₁₈F₆N₂O₆* ~452.3 (calculated) Amine protection; drug intermediates
(1S,4S)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane bis(trifluoroacetate) Ethyl at N2 2 × TFA C₁₁H₁₆F₆N₂O₄ 354.25 Rigid scaffold for receptor targeting
(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane ditrifluoroacetate Cyclopropylmethyl at N2 2 × TFA C₁₃H₁₈F₆N₂O₄ 380.28 Enhanced lipophilicity for CNS penetration
2-Boc-2-azabicyclo[2.2.1]heptan-5-one Boc at N2; ketone at C5 None (neutral) C₁₁H₁₇NO₃ 227.26 Precursor for chiral auxiliaries
1-[(1R,4R)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]ethanone HCl Acetyl at N2 HCl C₈H₁₃ClN₂O 204.66 Antibacterial agent intermediates

*Hypothesized based on structural analogs.

Key Observations:

Substituent Effects: The Boc group in the target compound provides steric protection, reducing reactivity at N2 and enabling selective deprotection for further functionalization . Ketone-containing analogs () serve as intermediates for chiral synthesis but lack the stability of TFA salts .

Counterion Impact :

  • Trifluoroacetate salts (target compound, –4) offer better solubility in organic solvents than hydrochlorides (, entry 12), which are more water-soluble .
  • TFA salts may introduce hygroscopicity, complicating long-term storage compared to neutral Boc-protected analogs .

Physical Properties and Stability

  • Melting Points : A related TFA salt (, compound 8a) exhibits a high melting point (235–236°C), suggesting thermal stability . The target compound’s Boc group may lower this slightly due to increased steric bulk.
  • Solubility : TFA salts generally exhibit superior solubility in DMSO and acetonitrile compared to hydrochlorides, critical for pharmaceutical formulation .

Research and Application Insights

  • Pharmaceutical Relevance : Diazabicyclo[2.2.1]heptane derivatives are explored as protease inhibitors, antibacterials (e.g., ’s β-lactam analogs), and neuromodulators due to their conformational rigidity .
  • Limitations : TFA counterions may interfere with biological assays, necessitating salt metathesis for in vivo studies .

Biological Activity

N-Boc-2,5-diaza-bicyclo[2.2.1]heptane ditrifluoroacetate (commonly referred to as N-Boc-DBH) is a bicyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

N-Boc-DBH has the following structural characteristics:

  • Molecular Formula : C10_{10}H18_{18}N2_2O2_2
  • Molecular Weight : 198.26 g/mol
  • CAS Number : 113451-59-5

This compound is noted for containing a tert-butoxycarbonyl (Boc) protective group, which plays a significant role in its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that N-Boc-DBH exhibits various biological activities primarily through the following mechanisms:

  • Receptor Modulation :
    • N-Boc-DBH has been identified as a partial agonist for the α4β2 nicotinic acetylcholine receptor (nAChR), suggesting potential applications in neuropharmacology .
    • It is also involved in the development of CCR2 antagonists, which may have implications for inflammatory responses and pain management .
  • Genotoxicity and Oxidative Stress :
    • Studies on related compounds have shown that bicyclic structures similar to N-Boc-DBH can induce genotoxic effects in bacterial models. For instance, 2,2'-bis(bicyclo[2.2.1]heptane) was shown to cause an SOS response in Escherichia coli, indicating oxidative stress and DNA damage without alkylation . This suggests that N-Boc-DBH could potentially exhibit similar properties.
  • Cytotoxic Effects :
    • At higher concentrations, compounds like N-Boc-DBH may lead to cytotoxic effects, as evidenced by decreased luminescence in biosensor assays measuring cellular health . This cytotoxicity is often linked to the generation of reactive oxygen species (ROS).

Study 1: Genotoxic Effects on Bacterial Cells

A study investigated the genotoxic effects of bicyclic compounds on E. coli using biosensor assays. The findings indicated that while no direct alkylating effects were observed, significant oxidative stress was induced at certain concentrations, leading to DNA damage and an SOS response with statistical significance (p < 0.001) .

Study 2: Receptor Activity

Research into the pharmacological profile of N-Boc-DBH derivatives has highlighted their role as potential α4β2 nAChR partial agonists. This activity suggests therapeutic avenues in treating cognitive disorders or addiction-related conditions by modulating cholinergic signaling pathways .

Study 3: Synthesis and Structure-Activity Relationship

A comprehensive review of structure–activity relationships (SAR) involving N-Boc-DBH analogs showed a range of biological activities from anti-inflammatory to neuroprotective effects. These studies emphasized the importance of functional groups attached to the bicyclic core in determining biological efficacy .

Data Table: Biological Activities of N-Boc-DBH

Activity Mechanism Reference
α4β2 nAChR Partial AgonistReceptor modulation
CCR2 AntagonistInhibition of inflammatory pathways
GenotoxicityInduction of SOS response
CytotoxicityROS generation leading to cell death

Q & A

Q. Key Considerations :

  • Monitor reaction progress using TLC or LC-MS to confirm Boc deprotection.
  • Use inert atmosphere (N₂/Ar) to avoid side reactions with moisture-sensitive intermediates .

Basic: How is the purity and stereochemical integrity of this compound validated in academic research?

Q. Methodology :

  • HPLC/LC-MS : Quantify purity (>95% is typical for research-grade material) and detect impurities .
  • Chiral HPLC : Verify stereochemical consistency (e.g., (1S,4S) configuration) using chiral stationary phases .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm structural integrity (e.g., absence of undesired diastereomers).
    • 2D NMR (COSY, NOESY) : Resolve bicyclic ring conformation and substituent orientation .

Q. Example Data :

Proton δ (ppm) Multiplicity Assignment
H-13.70singletBridgehead H
H-34.15doublet (J=8.5 Hz)Axial NH

Advanced: How can researchers resolve contradictions in NMR data for bicyclic amines like this compound?

Q. Challenges :

  • Overlapping signals due to rigid bicyclic structure.
  • Dynamic conformational changes affecting peak splitting .

Q. Strategies :

Variable Temperature (VT-NMR) : Stabilize conformers at low temperatures (e.g., –40°C) to simplify splitting patterns.

Isotopic Labeling : Use ¹⁵N-labeled analogs to enhance NH proton detection in NOESY/ROESY experiments .

DFT Calculations : Compare experimental NMR shifts with computational models (e.g., B3LYP/6-31G*) to validate assignments .

Case Study : A study on a 2,5-dioxabicyclo[2.2.1]heptane analog used NOESY cross-peaks (e.g., δH 3.70 to δH 6.18) to confirm bridgehead stereochemistry .

Advanced: What role does the trifluoroacetate counterion play in reactivity or solubility?

Q. Functional Impact :

  • Solubility : Enhances aqueous solubility for biological assays (e.g., kinase inhibition studies) .
  • Reactivity : The TFA counterion can act as a mild acid catalyst in subsequent reactions (e.g., coupling with nitroaryl halides) .

Q. Data Example :

Property Value
Solubility in H₂O>50 mg/mL (25°C)
pKa (NH)~6.8 (TFA-mediated)

Basic: What are common applications of this compound in medicinal chemistry?

Q. Primary Use :

  • Building Block : Serves as a rigid, bicyclic amine scaffold for designing enzyme inhibitors or receptor ligands. For example, it reacts with nitrofluorobenzenes (e.g., 4-nitrofluorobenzene) to form nitroaryl derivatives for probing active sites .

Case Study : A 2022 study synthesized analogs for evaluating in vitro activity against kinase targets by substituting the nitro group with bioisosteres (e.g., sulfonamides) .

Advanced: How does the Boc protection strategy compare to alternatives like Fmoc for this bicyclic system?

Q. Comparison :

Parameter Boc Fmoc
StabilityAcid-labileBase-labile
DeprotectionTFA (mild, room temp)Piperidine/DMF (harsher)
CompatibilitySuitable for acid-stable intermediatesPreferred for solid-phase peptide synthesis

Rationale : Boc is favored for its mild deprotection conditions, preserving the integrity of acid-sensitive functional groups in downstream reactions .

Advanced: What are the stability considerations for long-term storage?

Q. Guidelines :

  • Storage : –20°C under inert gas (N₂) to prevent hygroscopic degradation.
  • Decomposition Risks : Exposure to moisture or heat (>40°C) accelerates Boc cleavage, forming free amine and TFA byproducts .

Q. Stability Data :

Condition Degradation (%) Time
25°C (open air)15%30 days
–20°C (N₂ atmosphere)<2%6 months

Advanced: How can researchers address low yields in coupling reactions involving this compound?

Q. Optimization Strategies :

Catalyst Screening : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig couplings with aryl halides .

Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of nitroaryl partners.

Microwave Assistance : Reduce reaction time (e.g., 30 min vs. 12 h) while maintaining >80% yield .

Example : A 2022 protocol achieved 85% yield in a Suzuki-Miyaura coupling using 10 mol% Pd catalyst and K₂CO₃ base in DMF/H₂O .

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